Fluphenazine sulfoxide

Description

Contextualization as a Chemical Derivative within the Phenothiazine (B1677639) Class

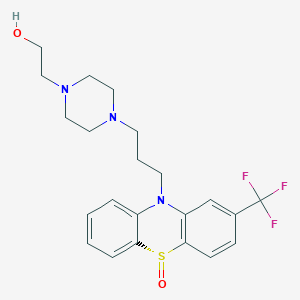

Fluphenazine (B1673473) sulfoxide (B87167) is chemically classified as a sulfoxide derivative of fluphenazine, which itself is a member of the phenothiazine class of compounds. nih.gov The core structure of phenothiazines consists of a tricyclic scaffold with a sulfur and a nitrogen atom in the central ring. Fluphenazine is distinguished by a trifluoromethyl group at the 2-position and a piperazine-ethanol side chain at the 10-position of the phenothiazine nucleus. nih.gov

The formation of fluphenazine sulfoxide involves the oxidation of the sulfur atom in the phenothiazine ring, resulting in a sulfoxide group (S=O). ljmu.ac.ukresearchgate.net This transformation is a significant metabolic pathway for fluphenazine in biological systems. invivochem.comnih.gov The chemical structure of this compound is formally known as 2-[4-[3-[(5S)-5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol. nih.gov

The addition of the oxygen atom to the sulfur atom alters the electronic and steric properties of the molecule, which can influence its biological activity and physicochemical characteristics. For instance, the sulfoxide derivative has been shown to have a decreased affinity for certain biological targets compared to the parent compound, fluphenazine. researchgate.net

Significance in Pharmaceutical, Metabolic, and Environmental Research

The study of this compound is of considerable importance across several scientific disciplines due to its role as a major metabolite of fluphenazine. invivochem.comnih.gov

Pharmaceutical and Metabolic Research:

In the context of pharmaceutical research, understanding the metabolism of fluphenazine to this compound is crucial. Sulfoxidation is a major metabolic pathway for fluphenazine administered intramuscularly, indicating that metabolic sites other than the gut wall are involved. nih.gov The presence of this compound has been detected in the plasma, urine, and feces of patients treated with fluphenazine. nih.govinvivochem.com

Research has shown that this compound is a major metabolite in various tissues, including the brain, liver, kidney, and fat. nih.gov While it accumulates in tissues, its affinity for dopamine (B1211576) D1 and D2 receptors is significantly lower than that of the parent drug. nih.gov This suggests that this compound is not likely to contribute significantly to the primary pharmacological effects of fluphenazine. nih.gov The development of sensitive analytical methods, such as radioimmunoassays and high-performance liquid chromatography (HPLC), has been instrumental in studying the pharmacokinetics and metabolism of fluphenazine and its sulfoxide metabolite. nih.govnih.govescholarship.org

Environmental Research:

The increasing consumption of psychotropic drugs has led to their release into the environment, raising concerns about their potential ecotoxicity. scispace.com Fluphenazine and its metabolites, including this compound, can enter the environment through various pathways. The photodegradation of fluphenazine is a significant area of environmental research, with studies showing that it can degrade under the influence of light. scispace.comcore.ac.uk

The formation of this compound is a key step in the degradation of fluphenazine. core.ac.uk Further oxidation can lead to the formation of the corresponding sulphone. core.ac.uk The trifluoromethyl group in the fluphenazine molecule has been found to be photolabile, undergoing hydrolysis. scispace.com The study of the environmental fate of fluphenazine and its degradation products, such as the sulfoxide, is essential for assessing their environmental impact. researchgate.net

Current Academic Research Landscape and Future Directions

The current academic research landscape for this compound is characterized by a focus on several key areas:

Advanced Analytical Techniques: Researchers are continuously developing and refining analytical methods for the detection and quantification of fluphenazine and its metabolites. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) are being employed to characterize degradation products and understand the complex metabolic pathways. nih.govnih.gov Spectrophotometric and polarographic methods have also been developed for the determination of fluphenazine, often involving its conversion to the sulfoxide derivative. nuph.edu.uaresearchgate.netresearchgate.net

Environmental Fate and Ecotoxicity: There is a growing body of research on the environmental presence, persistence, and degradation of fluphenazine and its derivatives. scispace.com Studies on the photodegradation and forced degradation of fluphenazine provide insights into its stability and the formation of transformation products like the sulfoxide under various environmental conditions. core.ac.uknih.govresearchgate.net

Future research is likely to focus on:

Elucidating Complex Metabolic Pathways: Further investigation into the phase II metabolism (conjugation) of fluphenazine and this compound is needed for a more complete understanding of their biotransformation. nih.gov

Assessing the Biological Activity of Metabolites: While this compound appears to have low affinity for dopamine receptors, further studies could explore other potential biological activities or toxicities.

Developing Advanced Degradation Technologies: Research into advanced oxidation processes and other methods for the removal of fluphenazine and its metabolites from wastewater is a critical area of environmental science. scispace.com

Investigating Phototoxicity and Immune Reactions: The photoactivation of fluphenazine and its potential to bind to peptides and proteins, possibly leading to immune side effects, is an emerging area of research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPPOFUTIWYLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937326 | |

| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-76-6 | |

| Record name | Fluphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Mechanisms of Fluphenazine Sulfoxide

Synthetic Methodologies for Fluphenazine (B1673473) Sulfoxide (B87167) Preparation

The deliberate synthesis of fluphenazine sulfoxide is primarily achieved through the controlled oxidation of its parent compound, fluphenazine. This transformation targets the sulfur atom within the phenothiazine (B1677639) core, a characteristic feature of this class of compounds.

Oxidation of the Thiazine (B8601807) Sulfur Atom in Fluphenazine Core Structures

The core of fluphenazine's structure is a phenothiazine ring system, which contains a sulfur atom in its thiazine ring. This sulfur atom is susceptible to oxidation, a reaction that can be precisely controlled to yield this compound. The oxidation process involves the addition of an oxygen atom to the sulfur, converting the sulfide (B99878) to a sulfoxide. This targeted oxidation is a key step in producing this compound for various research and analytical purposes. The process of oxidation can proceed in several one-electron stages, often forming colored intermediate products known as cationic radicals before the generation of the colorless sulfoxide. nih.gov

Application of Specific Chemical Oxidants

Several chemical oxidants have been effectively employed to facilitate the synthesis of this compound. The choice of oxidant and reaction conditions allows for a high degree of control over the reaction's outcome.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a commonly used oxidant for the preparation of sulfoxides from their corresponding sulfides. nih.govnih.govchemrxiv.org In the context of fluphenazine, treatment with hydrogen peroxide under controlled conditions leads to the formation of this compound. nih.govnih.gov Studies have shown that the concentration of hydrogen peroxide and the reaction time are critical parameters. For instance, significant degradation of a fluphenazine analogue was observed after 3 hours in 1.5% H₂O₂, with complete degradation occurring within 6 hours in 3% H₂O₂ at 298 K. nih.gov The autoxidation of benzyl (B1604629) alcohol, a common preservative in oily formulations, can lead to the formation of hydrogen peroxide, which in turn can enhance the degradation of fluphenazine. ljmu.ac.ukljmu.ac.uk

Potassium Hydrogenperoxomonosulfate (KHSO₅): Also known as Oxone, potassium hydrogenperoxomonosulfate is another effective reagent for the oxidation of fluphenazine to its sulfoxide. researchgate.netresearchgate.net This oxidant offers a reliable method for producing the sulfoxide derivative, which can then be used for various analytical applications. researchgate.netresearchgate.net A study detailed the preparation of this compound by dissolving fluphenazine dihydrochloride (B599025) in water and adding a calculated amount of Oxone. researchgate.net

m-Chloroperbenzoic Acid (m-CPBA): Research has indicated that fluphenazine and its esters react with m-chloroperbenzoic acid to form a mixture of oxidation products, including the sulfoxide. ljmu.ac.uk

The following table summarizes the application of these oxidants in the synthesis of this compound.

| Oxidizing Agent | Conditions | Outcome | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | 1.5% solution, 3 hours, 298 K | Sufficient decomposition of fluphenazine analogue | nih.gov |

| Hydrogen Peroxide (H₂O₂) | 3% solution, 6 hours, 298 K | Complete degradation of fluphenazine analogue | nih.gov |

| Hydrogen Peroxide (H₂O₂) | 10% solution, 12-48 hours | Formation of degradation products | nih.gov |

| Potassium Hydrogenperoxomonosulfate (Oxone) | Aqueous solution | Formation of this compound | researchgate.netresearchgate.net |

| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane or Ethyl Acetate (B1210297) | Formation of a mixture of oxidation products | ljmu.ac.uk |

Electrochemical Synthesis Approaches

Electrochemical methods present a modern and "green" alternative for the synthesis of this compound. nih.govresearchgate.net This technique involves the controlled application of an electric current to drive the oxidation reaction. The formation of the phenothiazine sulfoxide occurs through an electrochemical reaction where the drug undergoes oxidation, losing an electron to form a radical cation. chemrxiv.orgresearchgate.net This approach allows for precise control over the reaction and can be scaled for multimilligram production. researchgate.net While specific studies on the electrochemical synthesis of this compound are emerging, the principles have been demonstrated with related phenothiazine compounds like chlorpromazine (B137089), where constant current electrolysis yields the corresponding sulfoxide. nih.govmdpi.com

Formation of this compound as a Degradation Product

This compound is not only a product of deliberate synthesis but also a common degradation product of fluphenazine. Its formation under various environmental conditions is a key consideration in the stability of pharmaceutical formulations.

Oxidative Degradation Pathways of Fluphenazine

Fluphenazine is susceptible to oxidative degradation, leading to the formation of this compound among other products. nih.govresearchgate.net This degradation can be initiated by various oxidizing agents present in the environment or within a formulation. ljmu.ac.ukljmu.ac.uk The sulfur atom in the phenothiazine ring is a primary site for oxidation. nih.gov The process is believed to occur in oily solutions via hydroperoxides formed from the autoxidation of the oil. ljmu.ac.ukljmu.ac.uk Forced degradation studies under oxidative stress conditions, such as exposure to hydrogen peroxide, have confirmed the formation of this compound. nih.govresearchgate.net

Photodegradation Considerations in Aqueous and Solid States

Exposure to light, particularly ultraviolet (UVA) radiation, can induce the degradation of fluphenazine. In aqueous solutions, fluphenazine is known to be photolabile, undergoing photodegradation. nih.govnih.gov The photoionization process in aqueous solutions can lead to the formation of phenothiazine radical cations. nih.gov However, in the solid state, fluphenazine has been found to be relatively photostable. nih.gov The photodegradation of fluphenazine can lead to various products, and while sulfoxide formation is a known oxidative pathway, other photoproducts such as an exocyclic N-piperazine oxide and a carboxylic acid have also been identified. acs.org

The table below outlines the degradation of a fluphenazine analogue under different conditions.

| Condition | Medium | Duration | Degradation Level | Reference |

| 3% Hydrogen Peroxide | - | 6 hours | Complete | nih.gov |

| 1.5% Hydrogen Peroxide | - | 3 hours | Sufficient | nih.gov |

| Light Exposure | Aqueous Solution | 21.8 hours | Complete | nih.gov |

| Light Exposure | Solid State | 21.8 hours | No degradation | nih.gov |

Metabolic and Biotransformational Investigations of Fluphenazine Sulfoxide

Sulfoxidation as a Primary Biotransformation Pathway for Phenothiazine (B1677639) Derivatives

Sulfoxidation represents a significant metabolic pathway for many phenothiazine derivatives, including fluphenazine (B1673473). This biotransformation process involves the oxidation of the sulfur atom within the phenothiazine ring structure, leading to the formation of a sulfoxide (B87167) metabolite. This pathway is considered a major route of metabolism for fluphenazine administered intramuscularly. nih.gov The conversion to a sulfoxide generally results in a compound with reduced pharmacological activity compared to the parent drug. For instance, chlorpromazine (B137089) sulfoxide has been shown to be inactive. While the sulfoxides may lose the primary tranquilizing effects of the parent compound, they can retain other properties, such as lactogenic activity.

The process of sulfoxidation can be influenced by various factors, including the specific phenothiazine derivative and the enzymatic systems involved. In the case of fluphenazine, the formation of fluphenazine sulfoxide is a key metabolic step. nih.gov The oxidation can proceed further to form a sulfone, which also typically lacks the tranquilizing activity of the parent compound.

Identification and Characterization in Biological Matrices

This compound has been identified and quantified in various biological samples from both human subjects and animal models. Following administration of fluphenazine, the sulfoxide metabolite is detectable in plasma, urine, and feces. invivochem.commedcentral.com

In a study involving schizophrenic patients receiving fluphenazine decanoate (B1226879) injections, this compound was detected in 97% of the 340 plasma samples analyzed, underscoring its prevalence as a metabolite. nih.gov Research in rats administered oral doses of fluphenazine dihydrochloride (B599025) also demonstrated the presence of this compound in plasma, liver, kidney, fat, and brain tissue. nih.gov The liver was found to contain the highest concentrations of the metabolite. nih.gov Furthermore, studies have identified this compound in the urine and feces of patients and animals treated with fluphenazine. invivochem.commedcentral.com

The metabolic profile of fluphenazine, including the formation of its sulfoxide, can be influenced by the route of administration. Following both intramuscular and oral administration of ¹⁴C-labeled fluphenazine dihydrochloride, fluphenazine and its principal metabolites, including this compound, were identified in human plasma, urine, and feces. invivochem.com

A study comparing oral and intramuscular administration of fluphenazine hydrochloride showed that the dosage requirement for the long-acting intramuscular depot formulation (fluphenazine decanoate) can be difficult to predict from the oral dosage in the same patient. researchgate.net This suggests that the metabolic processes, including sulfoxidation, may differ between administration routes. The first-pass metabolism in the liver is a significant factor for orally administered fluphenazine, which can impact the systemic availability of the parent drug and the formation of metabolites like this compound. nih.gov Research indicates that sulfoxidation is a major metabolic pathway for intramuscularly administered fluphenazine, implying that metabolic sites other than the gut wall are involved. nih.gov

Detection in in vivo Samples (e.g., plasma, urine, feces)

Enzymatic Systems and Metabolic Sites Implicated in Fluphenazine Sulfoxidation

The biotransformation of fluphenazine to this compound is primarily carried out by enzymatic systems in the liver. nih.gov Cytochrome P450 (CYP) enzymes are largely responsible for the metabolism of many first-generation antipsychotics, including phenothiazines. nih.gov While the specific CYP isozymes involved in fluphenazine sulfoxidation are not definitively detailed in the provided information, it is known that these enzymes catalyze oxidation reactions.

In vitro studies using rat liver microsomes have demonstrated that phenothiazine derivatives undergo sulfoxidation, alongside other metabolic reactions like N-dealkylation, N-oxidation, and aromatic hydroxylation. researchgate.net The relative rates of these reactions can depend on the substrate concentration. researchgate.net The liver is a primary site for this metabolism, as evidenced by the high levels of this compound found in this organ in animal studies. nih.gov The fact that sulfoxidation is a major pathway for intramuscularly administered fluphenazine suggests that metabolic sites beyond the gastrointestinal tract, such as the liver, play a crucial role in this biotransformation. nih.gov

Kinetic Studies of this compound Formation and Elimination

The relationship between the plasma concentrations of fluphenazine and its sulfoxide metabolite has been a subject of clinical investigation. In patients receiving fluphenazine decanoate, plasma levels of this compound were found to be lower than those of the parent drug, fluphenazine. nih.govcambridge.orgcambridge.org

A study of schizophrenic patients on long-term fluphenazine decanoate therapy revealed significant inter-patient variability in the plasma level ratios of fluphenazine to this compound. nih.gov This variability was much higher between patients than within the same patient over time. nih.gov Interestingly, in patients receiving a higher dose, there was a trend for mean plasma fluphenazine levels to increase and mean plasma sulfoxide levels to decrease over a six-month period. nih.gov This was consistent with the observation that it can take three to six months to reach a steady state with this dosage regimen. nih.gov

Furthermore, a significant increase in the ratio of fluphenazine to this compound was observed over time in both high- and low-dose groups. nih.gov However, the full kinetic picture is complex, as data on the subsequent Phase II metabolism (conjugation) of fluphenazine and this compound are limited. nih.gov The further metabolism of this compound can include glucuronidation before excretion. cymitquimica.com

Steady-State Considerations in Metabolic Equilibrium

The establishment of a metabolic equilibrium, or steady state, for fluphenazine and its metabolites, including this compound, is a complex process influenced by the pharmacokinetics of the parent drug. For long-acting injectable formulations like fluphenazine decanoate, the absorption rate from the injection site is often slower than the elimination rate of the drug from the body. researchgate.net This phenomenon, known as "flip-flop" kinetics, means that the time to reach steady state is primarily a function of the absorption rate, while the drug concentration at steady state is determined by the elimination rate. researchgate.netmdpi.com

Sulfoxidation represents a major metabolic pathway for fluphenazine administered intramuscularly. nih.gov Investigations into the metabolism of fluphenazine decanoate have revealed that achieving a true steady state for the parent drug and its sulfoxide metabolite can be a prolonged process. In a six-month study of patients receiving fluphenazine decanoate injections every 14 days, significant interpatient variations in plasma levels of fluphenazine and this compound were observed. nih.gov

For patients on a higher dose, it took an estimated 3 to 6 months to establish a steady state of fluphenazine. nih.gov During this period, there was a statistically significant trend for mean plasma fluphenazine levels to increase, while mean plasma this compound levels tended to fall. nih.gov Conversely, patients on a low dose showed no statistically significant changes in the mean plasma levels of either fluphenazine or its sulfoxide over the same period. nih.gov Despite this, a significant rise in the ratio of fluphenazine to this compound was observed in both dosage groups over time, indicating a dynamic and shifting metabolic balance even after prolonged administration. nih.gov

The following table summarizes the observed trends in plasma concentrations during the approach to steady state.

| Dosage Group | Mean Plasma Fluphenazine Level Trend | Mean Plasma this compound Level Trend | Fluphenazine to Sulfoxide Ratio Trend | Time to Fluphenazine Steady State |

| High Dose | Significant Increase | Significant Decrease | Significant Increase | 3-6 Months nih.gov |

| Low Dose | No Significant Change | No Significant Change | Significant Increase | Not explicitly determined nih.gov |

These findings underscore that the metabolic equilibrium between fluphenazine and this compound is not static and can take several months to stabilize, particularly with higher dosing regimens. The shifting ratio of the parent drug to its sulfoxide metabolite further complicates the definition of a simple steady state. nih.gov

Challenges in Kinetic Data for Phase II Metabolism of Sulfoxides

A significant challenge in fully understanding the metabolic fate of this compound is the lack of kinetic data on its subsequent Phase II metabolism. nih.govresearchgate.net Phase II, or conjugation, reactions are crucial for increasing the hydrophilicity of metabolites to facilitate their excretion. fiveable.me For a metabolite like this compound, these reactions would typically involve glucuronidation or sulfation. fiveable.mecymitquimica.com

The difficulty in assessing the kinetic parameters for the Phase II metabolism of this compound stems from several general challenges inherent in studying conjugation reactions.

Reaction Speed and Complexity : Phase II reactions are generally rapid processes catalyzed by various transferase enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). fiveable.meupol.cz Their high velocity can make it difficult to measure reaction rates accurately in vivo. This compound is metabolized via glucuronidation before being excreted in the urine as a conjugate. cymitquimica.com

Endogenous Substrate Availability : These reactions depend on the availability of endogenous co-substrates, like UDP-glucuronic acid for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation. fiveable.me The cellular concentrations of these co-substrates can be rate-limiting and are not easily measured or controlled in kinetic studies.

Enzyme Saturation : Some conjugation pathways have limited capacity. Sulfation, for instance, is considered a high-affinity but low-capacity pathway that can become saturated at higher substrate concentrations. fiveable.me This introduces non-linear kinetics, which are more complex to model than first-order processes.

Metabolite Distribution : this compound is distributed throughout the body, with the highest concentrations found in the liver, a primary site of drug metabolism. nih.gov It is also found to accumulate significantly in fat tissue. nih.gov This wide distribution means that metabolism kinetics are not confined to the plasma compartment, adding another layer of complexity to creating accurate kinetic models.

The table below outlines these challenges and their specific relevance to studying this compound.

| Challenge | General Description | Implication for this compound |

| Rapid Reaction Velocity | Phase II conjugation reactions are typically very fast, making in vivo measurement difficult. fiveable.me | The conjugation of this compound (e.g., glucuronidation) is likely a rapid process, complicating the capture of its kinetic profile. nih.govcymitquimica.com |

| Enzyme Pathway Capacity | Pathways like sulfation can be saturated, leading to non-linear kinetics. fiveable.me | If sulfation is a metabolic route for this compound, its low-capacity nature could lead to unpredictable elimination rates. |

| Co-substrate Dependency | The availability of endogenous molecules like UDPGA and PAPS can be a rate-limiting factor. fiveable.me | Fluctuations in the cellular pools of these co-substrates could alter the rate of this compound conjugation, affecting its plasma half-life. |

| Tissue Distribution | Metabolites are often distributed to various tissues, not just plasma. | This compound accumulates in the liver and fat, meaning plasma kinetic data alone may not fully represent its overall metabolic fate. nih.gov |

These factors contribute to the difficulty in assessing the significance of changes in the drug-to-metabolite ratio over time, as the precise rates of formation and subsequent elimination of this compound remain poorly characterized. nih.gov

Advanced Analytical Methodologies for Fluphenazine Sulfoxide Characterization and Quantification

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for separating fluphenazine (B1673473) sulfoxide (B87167) from the parent drug and other metabolites. The choice of technique depends on the analytical objective, whether it is routine quantification or detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fluphenazine and its metabolites, including the sulfoxide. The method's versatility allows for various column and detector combinations to suit specific analytical needs.

In one stability-indicating HPLC method developed for fluphenazine hydrochloride, significant degradation was observed under oxidative stress conditions, leading to the formation of fluphenazine sulfoxide. researchgate.net The separation was achieved using a reversed-phase C18 column with a mobile phase consisting of methanol, acetonitrile (B52724), and 10 mM ammonium (B1175870) acetate (B1210297) (70:15:15, v/v/v), with the pH adjusted to 6.0. researchgate.net Detection was performed at a wavelength of 259 nm. researchgate.net

Another HPLC method designed for the simultaneous measurement of fluphenazine and fluphenazine decanoate (B1226879) in plasma utilized a C8 column and an electrochemical detector. psychiatry.ru This study confirmed the specificity of the assay by demonstrating that known metabolites, including this compound, did not interfere with the quantification of the target analytes. The retention time for this compound under these conditions was 8.14 minutes. psychiatry.ru

| Stationary Phase | Mobile Phase | Detector | Retention Time (tR) of Sulfoxide | Reference |

|---|---|---|---|---|

| Reversed-phase C18 | Methanol:Acetonitrile:Ammonium Acetate (10mM) (70:15:15, v/v/v), pH 6.0 | UV (259 nm) | Not specified | researchgate.net |

| C8 (3 µm) | Not specified | Electrochemical (Coulochem) | 8.14 min | psychiatry.ru |

For unambiguous identification and structural characterization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive technique. It couples the powerful separation capabilities of HPLC with the precise mass detection of mass spectrometry.

LC-MS/MS has been instrumental in confirming the structure of fluphenazine degradation products. In a study on the forced degradation of fluphenazine, the significant peak observed under oxidative stress was proposed for structural confirmation by LC-MS/MS. researchgate.net The analysis confirmed the molecular formula and structure of the degradation product as this compound. researchgate.net The mass spectra revealed the molecular ion of the parent drug and the corresponding ion for the sulfoxide metabolite, providing conclusive evidence of its formation. researchgate.net

Another study utilized LC-MS/MS to develop a method for detecting and quantitating fluphenazine in equine serum, demonstrating the technique's applicability in complex biological matrices where metabolites like the sulfoxide are expected to be present. researchgate.net The combination of liquid chromatography with tandem mass spectrometry provides high selectivity and sensitivity, making it suitable for identifying and quantifying metabolites at low concentrations. dcu.ienih.gov

Planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), offers a simple and rapid alternative for the separation of pharmaceuticals and their metabolites. While less common than HPLC for quantitative analysis of this compound, it serves as a valuable tool for screening and separation.

Methods have been developed for the quantification of fluphenazine hydrochloride in pharmaceutical preparations using HPTLC on precoated silica (B1680970) gel plates. researchgate.net These stability-indicating methods are capable of separating the parent drug from its degradation products, which would include the sulfoxide formed under oxidative conditions. researchgate.net For instance, one method used a mobile phase of methanol-purified water (9:1, v/v) with densitometric analysis performed at 306 nm. researchgate.net Such techniques can also be applied in a preparative manner; for example, preparative silica gel plates have been used to separate fluphenazine derivatives, demonstrating the utility of planar chromatography in isolating specific compounds from a mixture. escholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Fragmentation Analysis

Spectroscopic and Electrochemical Approaches

Beyond chromatography, direct spectroscopic and electrochemical methods offer alternative routes for the quantification of this compound, often through indirect measurement strategies.

Spectrophotometry provides a straightforward and accessible method for quantification. A common approach for fluphenazine involves its quantitative oxidation to this compound, followed by the measurement of the sulfoxide's specific absorbance. This indirect method is effective for determining the parent drug in pharmaceutical formulations. nuph.edu.uaresearchgate.net

The sulfoxide derivative is formed rapidly at room temperature by adding an oxidizing agent like potassium peroxomonosulfate. nuph.edu.ua The resulting this compound has a distinct maximum absorbance (λmax) in the UV-Vis spectrum. Research has established the λmax for this compound to be approximately 348-349 nm. nuph.edu.uaresearchgate.net The molar absorptivity at this wavelength is a key parameter for quantification.

| Parameter | Value | Reference |

|---|---|---|

| λmax | 348 nm | nuph.edu.uanuph.edu.ua |

| Molar Absorption Coefficient (ε) | 5.9 x 10³ L mol⁻¹ cm⁻¹ | nuph.edu.uanuph.edu.ua |

| λmax | 349 nm | researchgate.netdntb.gov.ua |

| Molar Absorptivity (ε) | 5.6 x 10³ dm³ cm⁻¹ mol⁻¹ | researchgate.netdntb.gov.ua |

Electrochemical techniques, such as polarography, can also be employed for the quantitative analysis of this compound. Similar to the spectrophotometric method, an indirect approach is typically used. Fluphenazine is first oxidized to its sulfoxide form using an agent like potassium hydrogenperoxomonosulfate. researchgate.net The resulting sulfoxide is electrochemically active and can be quantified using differential pulse polarography. researchgate.netresearchgate.net

This method is highly sensitive, allowing for the determination of the compound at low concentrations. The reduction of the S-oxide is an irreversible process, and the peak current is proportional to the concentration of the sulfoxide. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Linear Concentration Range | 0.1 to 2 µg/mL | researchgate.netresearchgate.net |

| Limit of Detection (LOD) | 0.03 µg/mL | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | 0.1 µg/mL | researchgate.netresearchgate.net |

Indirect Polarographic Methods for Quantitative Analysis

Immunoanalytical Techniques for Metabolite Detection

Radioimmunoassay (RIA) is a highly sensitive immunoanalytical technique that has been extensively developed for the quantification of fluphenazine and its metabolites, including this compound, in biological samples. researchgate.netchromatographyonline.com The method relies on the competition between a radiolabeled antigen and an unlabeled antigen (the analyte in the sample) for a limited number of antibody binding sites.

Researchers have developed specific RIAs for various fluphenazine metabolites. For example, an RIA was developed for 7-hydroxyfluphenazine (B30106) (7-OHFLU), another active metabolite, which showed negligible cross-reactivity with this compound. hitachi-hightech.com Conversely, a specific RIA for this compound has also been created. nih.gov One study reported the development of four different RIAs to separately measure fluphenazine, this compound (FS), 7-OHFLU, and fluphenazine N-oxide (FLUNO) in patient plasma. chromatographyonline.com

The sensitivity of these assays is a key feature. A monoclonal antibody-based RIA for fluphenazine demonstrated a sensitivity capable of measuring 0.02 ng of the drug per milliliter of plasma. conicet.gov.ar Another RIA could detect as little as 370 femtomoles (160 pg) of fluphenazine. researchgate.net However, the specificity of the antiserum is crucial. In some RIAs developed for the parent drug, the phenothiazine (B1677639) nucleus is the immunodominant part, leading to significant cross-reactivity with metabolites. researchgate.net For example, one RIA showed cross-reactivity with 7-hydroxy-fluphenazine and N-oxide metabolites but not significantly with the sulfoxide metabolite. acs.org This broad specificity can be leveraged by combining RIA with a separation technique like High-Performance Liquid Chromatography (HPLC), allowing for the identification and quantification of multiple serologically reactive metabolites simultaneously. researchgate.net

The table below summarizes the cross-reactivity of an antiserum developed for 7-hydroxyfluphenazine, demonstrating the high specificity achievable with RIA.

| Compound | Cross-Reactivity (%) |

| 7-hydroxyfluphenazine | 100 |

| Fluphenazine | < 0.1 |

| This compound | < 0.1 |

| N-deshydroxyethylfluphenazine | < 0.1 |

| Fluphenazine N4'-oxide | < 0.1 |

| N-deshydroxyethyl-7-OHFLU | < 0.1 |

| 7-O-glucuronide of Fluphenazine | < 0.1 |

| Data sourced from a study on a specific RIA for the 7-hydroxy metabolite. hitachi-hightech.com |

Structural Elucidation and Computational Chemistry Methodologies

Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for the structural elucidation of fluphenazine metabolites and degradation products. rsc.orgresearchgate.netbenthamdirect.com These methods provide detailed molecular information, including molecular weight and fragmentation patterns, which are crucial for confirming the identity of compounds like this compound. mdpi.com

Studies have identified this compound as a principal metabolite in human plasma, urine, and feces using these techniques. rsc.orgscience.gov Forced degradation studies, which are essential for developing stability-indicating analytical methods, rely heavily on MS to identify the products formed under various stress conditions such as oxidation, photolysis, and acid/base hydrolysis. globethesis.comsci-hub.se For instance, LC-MS has been used to establish the structures of degradation products of a fluphenazine analogue, confirming the formation of sulfoxides under oxidative stress. globethesis.com The major degradation pathways for phenothiazines, in general, have been identified as sulfoxidation, N-oxidation, demethylation, and dechlorination. benthamdirect.com

The table below shows mass spectrometric data for fluphenazine and its sulfoxide metabolite.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluphenazine | C₂₂H₂₆F₃N₃OS | 437.5 |

| This compound | C₂₂H₂₆F₃N₃O₂S | 453.5 |

| Data sourced from PubChem. rsc.org |

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful theoretical insights into the molecular structure and properties of fluphenazine and its derivatives. DFT calculations are used to optimize the geometric structure of the molecule, providing a detailed understanding of its three-dimensional conformation.

This theoretical approach is often used in conjunction with experimental spectroscopic methods, such as Surface-Enhanced Raman Spectroscopy (SERS), to interpret complex spectral data. For instance, DFT has been used to determine the adsorption structure of fluphenazine on gold nanoparticles. By calculating properties like electron distribution, DFT helps in understanding the molecule's reactivity and interaction with other entities. Such computational studies have been applied to various phenothiazines to investigate their structure and the formation of radicals and sulfoxides. These theoretical calculations are crucial for interpreting experimental results and providing a deeper understanding of the chemical behavior of this compound at a molecular level.

Mass Spectrometry for Molecular Structure and Degradation Product Confirmation

Method Validation and Quality Control in this compound Analysis

The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and precision of quantitative data for this compound. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). globethesis.com

A stability-indicating HPLC method developed for a fluphenazine analogue was validated for several key parameters: globethesis.com

Selectivity: The method's ability to separate the main compound from its degradation products (including sulfoxides), impurities, and other components in the sample matrix. globethesis.com Forced degradation studies are used to generate these potential interferents and prove the method's specificity. globethesis.comsci-hub.se

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the instrumental response over a specified range. For example, a validated HPLC method for fluphenazine HCl showed linearity in the range of 2.5 to 120 µg/mL with a correlation coefficient (r²) > 0.999.

Precision: This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (RSD), which should typically be less than 2.0%. globethesis.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globethesis.com For one HPLC method, the LOD and LOQ for a fluphenazine analogue were 0.007 mg/mL and 0.02 mg/mL, respectively. globethesis.com

Accuracy: This is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. A validated HPLC method for fluphenazine HCl demonstrated accuracy of more than 97%.

Rigorous quality control (QC) measures are essential in pharmaceutical manufacturing to monitor and control impurity levels, including this compound. This involves using certified reference materials and implementing QC samples in each analytical run to ensure the ongoing validity of the results.

The table below presents typical validation parameters for an HPLC method used for the analysis of a phenothiazine compound.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.999 |

| Precision (RSD %) | ≤ 2.0% | Intra-day: 0.58% - 1.63% |

| Inter-day: 1.10% | ||

| Accuracy (Recovery %) | 98.0% - 102.0% | > 97% |

| Limit of Quantitation (LOQ) | - | 0.02 mg/mL |

| Data compiled from studies on HPLC method validation for fluphenazine and its analogues. globethesis.com |

Fluphenazine Sulfoxide in Pharmaceutical Impurity and Stability Profiling

Role as a Specified Impurity in the Synthesis and Formulation of Fluphenazine (B1673473)

Fluphenazine sulfoxide (B87167) is a well-documented degradation product of fluphenazine, formed principally through oxidation. The phenothiazine (B1677639) ring system, central to the fluphenazine structure, is susceptible to oxidation at the sulfur atom, leading to the formation of the corresponding sulfoxide. nih.govdrugbank.com This transformation can occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the final dosage form, or upon storage, particularly in the presence of oxidizing agents or exposure to light. nih.govnih.gov

Due to its potential to impact the quality and stability of the final drug product, fluphenazine sulfoxide is considered a specified impurity. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate that pharmaceutical manufacturers identify and control impurities. core.ac.ukchromatographyonline.com Forced degradation studies are integral to this process, helping to establish the degradation pathways and intrinsic stability of the drug molecule. nih.govcore.ac.uk In the case of fluphenazine, oxidative stress conditions consistently lead to the formation of this compound as a primary degradation product. nih.govnih.govresearchgate.net Therefore, monitoring and controlling the levels of this sulfoxide are essential for ensuring the drug product meets its quality specifications throughout its shelf life. Suppliers of pharmaceutical reference standards list this compound as a key impurity for both Fluphenazine and Fluphenazine Decanoate (B1226879). lgcstandards.compharmaffiliates.com

Development and Validation of Stability-Indicating Analytical Methods for Sulfoxide Impurity Monitoring

To accurately quantify fluphenazine and separate it from its degradation products, including this compound, robust stability-indicating analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. chromatographyonline.com Researchers have developed and validated numerous HPLC methods capable of resolving fluphenazine from its sulfoxide and other potential impurities. nih.govnih.govresearchgate.net

A typical stability-indicating HPLC method involves a reversed-phase column (such as a C18) and a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol. nih.govnih.govmdpi.com The selection of the mobile phase composition and pH is critical for achieving adequate separation. Detection is commonly performed using a UV detector at a wavelength where both fluphenazine and its sulfoxide exhibit significant absorbance, such as 259 nm. nih.govresearchgate.netmdpi.com

The validation of these methods is performed according to ICH guidelines and includes assessment of specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose, which is the quality control of fluphenazine in pharmaceutical formulations. chromatographyonline.comnih.gov

Table 1: Example of a Validated Stability-Indicating HPLC Method for Fluphenazine and its Degradation Products

| Parameter | Condition |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol : Acetonitrile : 10mM Ammonium (B1175870) Acetate (B1210297) (70:15:15, v/v/v), pH adjusted to 6.0 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 259 nm |

| Temperature | Ambient |

| Reference | nih.gov |

Assessment of Oxidative and Photolytic Stress Conditions on Fluphenazine Degradation and Sulfoxide Formation

Forced degradation studies are essential for understanding how a drug substance behaves under various stress conditions, providing insight into its degradation pathways and the stability of the molecule. core.ac.uk Fluphenazine has been shown to be particularly susceptible to oxidative and, to a lesser extent, photolytic stress, both of which can lead to the formation of this compound. nih.govnih.gov

Oxidative Stress: Exposure of fluphenazine to oxidizing agents, such as hydrogen peroxide (H₂O₂), results in significant degradation. nih.govnih.gov Studies have shown that the primary product formed under these conditions is this compound. nih.govnih.govresearchgate.net The rate of degradation is dependent on the concentration of the oxidizing agent and the duration of exposure. For instance, one study reported approximately 33% degradation of fluphenazine when exposed to 10% H₂O₂ for 12 hours, with the formation of a single major degradation product identified as the sulfoxide. nih.gov The oxidation process is believed to proceed through a one-electron stage, forming a colored cationic radical intermediate, which is then further oxidized to the colorless sulfoxide. nih.gov

Photolytic Stress: While generally more stable under photolytic conditions compared to oxidative stress, fluphenazine does undergo degradation upon exposure to UV light. nih.govresearchgate.net Photodegradation can also yield this compound, among other products. core.ac.ukacs.org One study observed about 6% degradation of fluphenazine after being placed in a UV chamber for three days. nih.govresearchgate.net The formation of sulfoxide under photolytic conditions is often attributed to a molecular phenothiazine/O₂ complex. ljmu.ac.uk

Table 2: Summary of Fluphenazine Degradation under Stress Conditions

| Stress Condition | Agent/Condition | Duration | Degradation of Fluphenazine (%) | Major Degradation Product | Reference |

| Oxidative | 10% Hydrogen Peroxide | 12 hours | ~33% | This compound | nih.gov |

| Photolytic | UV Chamber | 3 days | ~6% | This compound | nih.govresearchgate.net |

| Thermal | 75°C Dry Heat | 12 hours | ~12% | Not specified | nih.govresearchgate.net |

Application of Reference Standards and Impurity Profiling in Pharmaceutical Quality Control and Research

The accurate identification and quantification of impurities are fundamental to pharmaceutical quality control. This is achieved through impurity profiling, which involves the use of highly purified reference standards. A reference standard is a well-characterized substance used as a benchmark for confirming the identity and measuring the concentration of a substance in a sample.

For fluphenazine, a this compound reference standard is indispensable. It is used in several key applications:

Peak Identification: In chromatographic analysis, the retention time of a peak in the sample chromatogram is compared to the retention time of the this compound reference standard to confirm its identity.

Quantification: A calibration curve is generated using known concentrations of the reference standard. This curve is then used to determine the exact amount of this compound present in the fluphenazine drug substance or product. This ensures that the impurity does not exceed the limits set by pharmacopoeias and regulatory bodies.

Method Validation: During the validation of stability-indicating methods, the reference standard is used to assess the method's specificity, i.e., its ability to separate the impurity from the active ingredient and other components.

The European Pharmacopoeia (EP) provides a this compound reference standard specifically for this purpose. By using such official standards, pharmaceutical manufacturers can ensure their products are safe, effective, and compliant with global quality standards. nih.govresearchgate.net

Academic Research Trajectories and Broader Implications of Fluphenazine Sulfoxide Studies

Investigation of the Biological Activity Profile of Fluphenazine (B1673473) Sulfoxide (B87167) and Related Oxidative Metabolites

The study of fluphenazine sulfoxide, a primary metabolite of the potent antipsychotic drug fluphenazine, has revealed a significantly altered biological activity profile compared to its parent compound. Research has consistently demonstrated that the oxidation of the sulfur atom in the phenothiazine (B1677639) ring structure dramatically reduces its pharmacological potency.

Comparative studies have been crucial in defining the pharmacological contribution of this compound. While it is a major metabolite found in various tissues, including the brain, its affinity for key neurological targets is substantially lower than that of fluphenazine. nih.gov Research in rat models has shown that this compound (FLU-SO) has only 1% to 3% of the binding affinity for dopamine (B1211576) D1 and D2 receptors compared to the parent fluphenazine (FLU). nih.gov This diminished receptor interaction is a key factor in its reduced psychoactive effect.

The reduced activity of this compound is not limited to receptor binding and has been confirmed across various specific cellular assays. Generally, sulfoxide metabolites of phenothiazines are considered to be pharmacologically inactive.

Specific findings include:

Antifungal Assays: In a study investigating the antifungal properties of a fluphenazine derivative (CWHM-974) against Candida albicans, the synthesized sulfoxide version of the compound was found to have no antifungal activity. nih.govasm.org This inactivity also meant it failed to induce the expression of the multidrug transporter gene CDR1, a response seen with the active parent compound. nih.govasm.org

Cholinesterase Inhibition: When tested for their ability to inhibit cholinesterase, the sulfoxide derivatives of several phenothiazine drugs, including those related to fluphenazine, exhibited an inhibitory efficiency an order of magnitude lower than their parent compounds. moca.net.ua

Comparative Studies on Altered Pharmacological Activity Relative to the Parent Compound

This compound as a Model for Understanding Phenothiazine Drug Metabolism and Pharmacokinetics

The study of this compound is pivotal for understanding the broader metabolism and pharmacokinetics of the entire phenothiazine class of drugs. Sulfoxidation is a major and important metabolic pathway for fluphenazine and related compounds following administration. researchgate.net The presence of this compound has been confirmed in plasma, urine, and feces of patients, establishing it as a key product of the drug's biotransformation. fda.gov.phmdpi.com

Investigating the patterns of metabolism to sulfoxides helps explain the significant individual differences observed in patient responses to phenothiazine therapy. nih.gov For example, studies comparing oral and depot (injectable) fluphenazine administration found much higher levels of this compound with oral medication, highlighting the extensive "first-pass" metabolism that occurs in the liver and gut wall before the drug reaches systemic circulation. researchgate.net This demonstrates that the route of administration can significantly alter the ratio of parent drug to its less active sulfoxide metabolite. Therefore, monitoring this compound levels provides critical insights into drug disposition, metabolic clearance, and the factors influencing bioavailability in patients.

Environmental Fate and Transport Studies of Phenothiazine Sulfoxide and Associated Metabolites

The widespread use of phenothiazine drugs necessitates an understanding of their environmental impact. Research into the environmental fate of these compounds often focuses on their transformation in aquatic systems, where sulfoxide metabolites play a significant role.

Phenothiazine-based drugs and their metabolites can enter aquatic environments through various effluent streams. mdpi.com Once there, they are subject to transformation through processes like biodegradation and photodegradation.

Studies on chlorpromazine (B137089), a related phenothiazine, have shown that chlorpromazine sulfoxide is a highly stable and primary product of photocatalytic conversion in water. mdpi.com Research on fluphenazine has identified several aquatic transformation products resulting from photolysis, including an exocyclic N-piperazine oxide and a carboxylic acid. acs.org While direct photodegradation to this compound is one potential pathway, it is also known to form through other degradation processes in aqueous solutions. researchgate.net The study of thioridazine, another phenothiazine, also identified sulfoxides as the main products of photodegradation. researchgate.net These findings indicate that sulfoxidation is a common transformation pathway for phenothiazines under environmental conditions.

Quantitative Structure-Activity Relationship (QSAR) modeling has become an essential in silico tool for assessing the environmental risk of pharmaceuticals and their transformation products. nih.gov Since many metabolites and environmental transformation products, like this compound, are not commercially available for experimental testing, QSAR models provide a way to predict their environmental fate and potential toxicity based on their chemical structure. researchgate.net

Researchers have applied QSAR to evaluate the environmental parameters of trifluoromethylated phenothiazine drugs and their transformation products. moca.net.uaresearchgate.net These models can predict properties such as mobility in the aquatic environment and susceptibility to further biotic or abiotic degradation. researchgate.net For instance, QSAR calculations have suggested that some phenothiazine transformation products are likely to be highly mobile in water with low potential for elimination. researchgate.net This modeling approach is crucial for prioritizing which compounds may pose a greater environmental risk and require further experimental investigation. nih.govumweltbundesamt.de

Characterization of Aquatic Transformation Products

Structural-Electroactivity Relationship (SeAR) Investigations in Phenothiazine Analogues

The study of Structural-Electroactivity Relationships (SeAR) is crucial for understanding how the chemical structure of a compound influences its electrochemical behavior, such as its tendency to be oxidized or reduced. In the context of phenothiazine analogues, including fluphenazine and its metabolites, SeAR investigations provide fundamental insights into their metabolic pathways, potential for electrochemical synthesis, and interaction with biological systems. chemrxiv.orgnih.gov Research has focused on developing a SeAR-informed understanding to facilitate the synthesis of metabolites like sulfoxides. chemrxiv.org

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to determine the oxidation potentials of these compounds. chemrxiv.orgnih.gov The oxidation of the phenothiazine core is a key electrochemical event. For instance, a study of 2-chlorophenothiazine (B30676) (2CPTZ), an important intermediate in the synthesis of drugs like chlorpromazine and fluphenazine, revealed it undergoes multiple oxidation events at different potentials. chemrxiv.org The initial reversible redox reaction for many phenothiazines corresponds to the formation of a radical cation (PTZ•+) through a one-electron process. chemrxiv.org

Systematic studies comparing various phenothiazine analogues have established clear SeAR trends:

Effect of Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as the chlorine atom in 2-chlorophenothiazine or the trifluoromethyl group in fluphenazine, generally makes the phenothiazine scaffold more difficult to oxidize compared to analogues with electron-donating groups like thiomethyl. nih.govmdpi.com

Effect of Side-Chain Alkylation: The substitution on the phenothiazine nitrogen significantly impacts oxidisability. The free NH analogue (like 2CPTZ) is more easily oxidized than its N-alkylated counterparts, such as chlorpromazine (CPZ). nih.gov

These relationships are quantified by comparing the oxidation potentials (Epa) obtained from cyclic voltammetry. A higher potential indicates a greater difficulty of oxidation.

| Compound | Key Structural Feature | First Oxidation Potential (Epa vs Fc/Fc+) |

|---|---|---|

| 2-Chlorophenothiazine (2CPTZ) | Free NH, Chlorine at C2 | 0.353 V - 0.376 V |

| Chlorpromazine (CPZ) | N-alkyl side chain, Chlorine at C2 | 0.590 V - 0.765 V |

This SeAR data is instrumental in developing controlled electrochemical synthesis methods. By understanding the specific potential at which oxidation to the sulfoxide occurs, it is possible to "dial-in" the reaction conditions to selectively produce the desired metabolite, like this compound, offering a green and efficient alternative to traditional chemical oxidants. chemrxiv.orgnih.gov

Emerging Research Questions in this compound Chemistry and Its Role in Pharmaceutical and Environmental Systems

The study of this compound, a primary metabolite of the antipsychotic drug fluphenazine, is expanding beyond basic metabolic profiling into more complex areas of chemistry, pharmacology, and environmental science. nih.govmedcentral.complymouth.ac.uk This has opened up several emerging research questions.

In Chemistry: A significant research trajectory is the development of green and efficient methods for synthesizing phenothiazine metabolites. nih.gov Traditional methods often rely on chemical oxidants like hydrogen peroxide. chemrxiv.org

Can electrochemical synthesis be optimized for large-scale, selective production of this compound? Recent work on chlorpromazine-S-oxide (CPZ-SO) using SeAR-informed electrolysis has shown promise for producing sulfoxide metabolites on a multi-milligram scale, suggesting a viable path for this compound. chemrxiv.orgnih.gov

What is the complete degradation profile of fluphenazine and its analogues under various stress conditions? Studies on new fluphenazine analogues aim to define their identity, quality, and purity by establishing comprehensive degradation profiles, which is crucial for pharmaceutical stability and quality control. researchgate.net The sulfoxide is a known degradation product that can be separated and identified using techniques like HPLC. ljmu.ac.uk

Does this compound possess intrinsic biological activity? While it is often considered a less active or inactive metabolite, this is not always the case for all phenothiazine metabolites. For example, studies on a derivative of fluphenazine, CWHM-974, found that its corresponding sulfoxide completely lacked the antifungal activity of the parent compound. nih.gov This raises the question of whether this compound contributes to, or detracts from, the therapeutic effect or side-effect profile of fluphenazine.

How does the formation of this compound impact drug resistance mechanisms? The parent drug, fluphenazine, is known to induce the expression of multidrug transporter proteins in organisms like Candida albicans. nih.gov Research has shown that the antifungal activity of a fluphenazine derivative was necessary to induce these resistance-related genes, and the inactive sulfoxide form failed to do so. nih.gov This suggests that the conversion to the sulfoxide could be a detoxification pathway that also prevents the induction of drug resistance.

In Environmental Systems: The widespread use of pharmaceuticals like fluphenazine leads to their inevitable release into the environment, where they and their metabolites become contaminants of emerging concern. plymouth.ac.uk

What is the environmental fate and persistence of this compound? Fluphenazine has been detected in surface waters, and its persistence has been studied in laboratory microcosms containing river water and bacterioplankton. plymouth.ac.uk While the parent compound showed little removal over 21 days, the specific behavior of the more polar sulfoxide metabolite in these systems is not well understood. plymouth.ac.uk

What is the ecotoxicity of this compound? The parent drug, fluphenazine, has shown inhibitory effects on various bacterial species and raises concern due to its action on widely conserved dopamine receptors in wildlife. plymouth.ac.uk The potential for this compound to exert similar or different toxic effects on aquatic organisms is a critical unanswered question for environmental risk assessment.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing fluphenazine sulfoxide in laboratory settings?

- Methodological Answer : Synthesis typically involves oxidation of fluphenazine using agents like hydrogen peroxide or meta-chloroperbenzoic acid under controlled conditions. Characterization requires spectral data (e.g., NMR for structural confirmation, HPLC-MS for purity ≥99%) and comparison with reference standards. For novel synthesis routes, provide detailed experimental protocols, including reaction stoichiometry, temperature, and solvent systems. Reproducibility is critical; ensure raw data (e.g., chromatograms, spectral peaks) are included in appendices for peer validation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used due to its specificity for sulfoxide derivatives. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) is recommended, particularly for low-concentration pharmacokinetic studies. Validate methods per ICH guidelines, including linearity (R² >0.99), recovery rates (90–110%), and limit of detection (LOD <10 ng/mL). Include calibration curves and inter-day precision data in supplementary materials .

Advanced Research Questions

Q. How can researchers design experiments to elucidate degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Employ forced degradation studies under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), and photolytic (UV/VIS) conditions. Use TLC (e.g., silica gel 60 F₂₅₄ plates, Rf = 0.56 for photolytic degradation products) or HPLC-PDA to track degradation kinetics. Stability-indicating methods must resolve parent compounds from degradants. For photodegradation, reference spectral overlap between light sources and compound absorbance (e.g., λmax = 265 nm) to ensure relevance .

Q. What strategies are effective in resolving contradictory data on this compound’s metabolic stability across in vitro and in vivo models?

- Methodological Answer : Cross-validate assays using parallel methodologies (e.g., microsomal stability vs. hepatocyte incubations). Control for interspecies differences in cytochrome P450 activity by normalizing data to protein content or enzyme-specific markers. Apply multivariate analysis to identify confounding variables (e.g., plasma protein binding, pH-dependent solubility). Replicate studies with larger sample sizes (n ≥ 6) and report confidence intervals to quantify uncertainty .

Q. How can crosslinking mass spectrometry (XL-MS) be adapted to study this compound’s interactions with neuronal receptors?

- Methodological Answer : Use amine-targeting crosslinkers (e.g., disuccinimidyl sulfoxide analogs) to stabilize transient protein-ligand interactions. Optimize crosslinking reaction time and pH to avoid over-labeling. After tryptic digestion, analyze peptides via high-resolution MS (Orbitrap or Q-TOF) and validate hits using SPR (surface plasmon resonance) for binding affinity (KD). Include negative controls (e.g., receptor-free samples) to exclude nonspecific binding .

Q. What experimental approaches are recommended to determine the acid-base equilibrium (pKa) of this compound in non-aqueous solvents?

- Methodological Answer : Use potentiometric titration in dimethyl sulfoxide (DMSO) with a glass electrode calibrated against standard buffers. Alternatively, employ UV-Vis spectrophotometry to monitor spectral shifts at varying pH. Validate results with computational methods (e.g., DFT calculations for solvation effects). Report temperature control (±0.1°C) and ionic strength adjustments to ensure reproducibility .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.